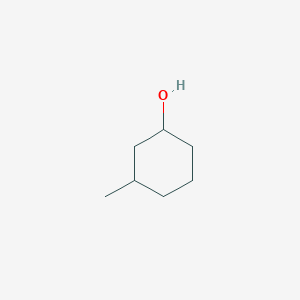

3-Methylcyclohexanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSABYAWKQAHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870642 | |

| Record name | 3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS VISCOUS LIQUID. | |

| Record name | 3-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

162.00 to 164.00 °C. @ 760.00 mm Hg, 174 °C | |

| Record name | 3-Methylcyclohexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

62 °C c.c. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.92 | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

591-23-1 | |

| Record name | 3-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylcyclohexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-5.5 °C (cis-isomer) | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Cis-Trans Isomerism in 3-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclohexanol, a chiral cyclic alcohol, serves as a fundamental model for understanding the principles of cis-trans isomerism and conformational analysis in substituted cyclohexanes. The interplay between the spatial arrangement of its methyl and hydroxyl groups dictates the molecule's stability, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including a detailed analysis of its conformational preferences, quantitative thermodynamic data, and spectroscopic characterization. Furthermore, it outlines experimental protocols for the stereoselective synthesis and separation of its isomers and explores the relevance of the substituted cyclohexanol (B46403) motif in the context of medicinal chemistry and drug design.

Introduction

Substituted cyclohexanes are ubiquitous structural motifs in a vast array of organic molecules, from natural products to pharmaceuticals. Their stereochemistry plays a pivotal role in determining their physical, chemical, and biological properties. This compound presents a classic case of both cis-trans (diastereomerism) and optical (enantiomerism) isomerism. The relative orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring gives rise to the cis and trans diastereomers, each existing as a pair of enantiomers.

A thorough understanding of the conformational landscape of these isomers is paramount for predicting their behavior in chemical reactions and biological systems. The chair conformation of the cyclohexane ring, with its axial and equatorial positions, and the energetic penalties associated with steric interactions, primarily 1,3-diaxial interactions, are the determining factors in the stability of the different stereoisomers. This guide will delve into these aspects, providing the reader with a detailed and quantitative understanding of the cis-trans isomerism in this compound.

Conformational Analysis and Stability

The stability of the cis and trans isomers of this compound is intrinsically linked to the conformational preferences of the methyl and hydroxyl substituents on the cyclohexane ring. The chair conformation is the most stable arrangement of the cyclohexane ring. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy for the equilibrium between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position due to the avoidance of destabilizing 1,3-diaxial interactions.

Table 1: Conformational A-Values for Methyl and Hydroxyl Groups

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (-CH₃) | ~1.74 | ~7.3 |

| Hydroxyl (-OH) | ~0.87 | ~3.6 |

Trans-3-Methylcyclohexanol (B12282318)

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. This can be achieved in two chair conformations: one with both groups in the equatorial position (diequatorial) and the other with both groups in the axial position (diaxial).

-

Diequatorial Conformation: This is the more stable conformation as both bulky groups avoid 1,3-diaxial interactions.

-

Diaxial Conformation: This conformation is significantly less stable due to the steric strain arising from 1,3-diaxial interactions of both the methyl and hydroxyl groups with the axial hydrogens on the ring. The total steric strain can be approximated by the sum of the A-values of the two groups.

The equilibrium between these two conformers strongly favors the diequatorial arrangement.

Cis-3-Methylcyclohexanol

In the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial.

-

Conformation 1: Axial Methyl, Equatorial Hydroxyl: The steric strain in this conformation is primarily due to the 1,3-diaxial interactions of the methyl group.

-

Conformation 2: Equatorial Methyl, Axial Hydroxyl: The steric strain here is due to the 1,3-diaxial interactions of the hydroxyl group.

Since the A-value of the methyl group is significantly larger than that of the hydroxyl group, the conformation with the methyl group in the equatorial position and the hydroxyl group in the axial position is the more stable of the two.

Overall Stability

Comparing the most stable conformers of both isomers, the trans-isomer (diequatorial) is more stable than the cis-isomer (equatorial methyl, axial hydroxyl). The energy difference can be estimated by the A-value of the axial hydroxyl group in the most stable cis conformer.

Diagram 1: Chair Conformations of Trans-3-Methylcyclohexanol

Caption: Equilibrium between the diequatorial and diaxial conformers of trans-3-methylcyclohexanol.

Diagram 2: Chair Conformations of Cis-3-Methylcyclohexanol

Caption: Equilibrium between the two chair conformers of cis-3-methylcyclohexanol.

Thermodynamic Data

The relative stabilities of the cis and trans isomers can be quantified by their thermodynamic properties. The enthalpy of reaction for the isomerization between the two diastereomers provides a direct measure of their relative stability.

Table 2: Thermodynamic Data for this compound Isomers

| Reaction | ΔrH° (kJ/mol) | Phase | Reference |

| trans-3-Methylcyclohexanol ⇌ cis-3-Methylcyclohexanol | -3.8 ± 0.8 | Gas | Kabo and Frenkel, 1983 |

| trans-3-Methylcyclohexanol ⇌ cis-3-Methylcyclohexanol | -3.8 ± 0.8 | Liquid | Frenkel and Kabo, 1979 |

The negative enthalpy change indicates that the trans isomer is more stable than the cis isomer by approximately 3.8 kJ/mol. This experimental value is in good agreement with the stability prediction based on conformational analysis and A-values.

Spectroscopic Characterization

The cis and trans isomers of this compound can be distinguished and characterized using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The different spatial arrangements of the atoms lead to distinct spectroscopic signatures.

Table 3: Spectroscopic Data for Cis- and Trans-3-Methylcyclohexanol

| Technique | Isomer | Key Features |

| ¹H NMR | cis | The proton attached to the carbon bearing the hydroxyl group (H-1) often shows a broader multiplet with smaller coupling constants, indicative of its equatorial position in the major conformer. |

| trans | The H-1 proton typically exhibits a sharper multiplet with larger coupling constants, characteristic of an axial proton. | |

| ¹³C NMR | cis | Chemical shifts are influenced by the steric environment. The carbon bearing the axial hydroxyl group may be shielded compared to its equatorial counterpart in the trans isomer. |

| trans | The diequatorial arrangement generally leads to less steric compression, influencing the chemical shifts of the ring carbons. | |

| IR | cis & trans | Both isomers show a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. A strong C-O stretching absorption is observed around 1050-1150 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers. |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Stereoselective Synthesis

The synthesis of this compound isomers is typically achieved by the reduction of 3-methylcyclohexanone (B152366). The stereochemical outcome of the reaction can be controlled by the choice of the reducing agent.

Protocol 5.1.1: Synthesis of predominantly Trans-3-Methylcyclohexanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylcyclohexanone in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C in an ice bath. Prepare a solution of a small, unhindered reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) or lithium aluminum hydride (LiAlH₄) in ether/THF. Add the reducing agent solution dropwise to the stirred ketone solution. The hydride will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol, which, after workup, yields the trans product.

-

Workup: After the reaction is complete (monitored by TLC), cautiously quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 5.1.2: Synthesis of predominantly Cis-3-Methylcyclohexanol

-

Reaction Setup: Follow the same setup as for the trans isomer.

-

Reduction: Use a bulky, sterically hindered reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®). The bulky reagent will preferentially attack from the more accessible axial face, resulting in the formation of the equatorial alcohol, which corresponds to the cis isomer.

-

Workup, Extraction, and Purification: Follow the same procedure as for the trans isomer.

Diagram 3: Synthetic Pathway to this compound Isomers

Caption: Stereoselective synthesis of this compound isomers from 3-methylcyclohexanone.

Separation of Isomers

A mixture of cis and trans-3-methylcyclohexanol can be separated using gas chromatography (GC) due to their different physical properties, such as boiling points and interactions with the stationary phase.

Protocol 5.2.1: Gas Chromatography Separation

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) is required.

-

Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Oven Temperature Program: Start at a relatively low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). This temperature gradient will facilitate the separation of the isomers.

-

Detector Temperature: Set to a high temperature to ensure all components remain in the gas phase (e.g., 280 °C).

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume of the prepared sample. The two isomers will elute at different retention times, allowing for their identification and quantification. The trans isomer, being more stable and often having a slightly lower boiling point, may elute first.

Relevance in Drug Development

The substituted cyclohexanol scaffold is a privileged structure in medicinal chemistry. The defined stereochemistry and conformational rigidity of the cyclohexane ring can be exploited to orient functional groups in a precise three-dimensional arrangement, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

While this compound itself is not a prominent therapeutic agent, its derivatives have been explored for various pharmacological activities. The principles of stereochemistry and conformational analysis learned from studying this compound are directly applicable to the design of more complex drug molecules. For instance, the orientation of substituents on a cyclohexane ring can significantly impact a drug's potency, selectivity, and pharmacokinetic properties.

The introduction of a cyclohexanol moiety can modulate a compound's lipophilicity and hydrogen bonding capacity, which are key parameters in drug design. Furthermore, understanding the conformational preferences of such rings allows medicinal chemists to design molecules that can adopt the optimal conformation for binding to a target, thereby enhancing their biological activity.

Although specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of cyclohexanol derivatives has been shown to interact with various biological targets. For example, derivatives of cyclohexanol have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The precise stereochemical arrangement of substituents is often a critical determinant of their activity in these contexts.

Diagram 4: Role of Cyclohexanol Scaffold in Drug Design

Caption: The central role of the substituted cyclohexanol scaffold in the principles of rational drug design.

Conclusion

The cis-trans isomerism in this compound provides an exemplary system for the study of fundamental stereochemical and conformational principles. The energetic balance, dictated by the A-values of the methyl and hydroxyl groups, clearly favors the diequatorial trans isomer as the most stable species. This theoretical understanding is corroborated by experimental thermodynamic data. The distinct spectroscopic signatures of the cis and trans isomers allow for their unambiguous characterization. Furthermore, the ability to control the stereochemical outcome of the synthesis of these isomers through the judicious choice of reagents highlights the practical application of these principles. For professionals in drug development, a deep understanding of the concepts illustrated by this compound is invaluable for the design and synthesis of novel therapeutic agents where precise control over the three-dimensional structure is paramount for achieving desired biological activity.

An In-depth Technical Guide to the Conformational Analysis of 3-Methylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. 3-Methylcyclohexanol, a chiral cyclic alcohol, presents a compelling case study in the conformational analysis of disubstituted cyclohexanes. It exists as two diastereomers, cis-3-methylcyclohexanol (B1605476) and trans-3-methylcyclohexanol (B12282318), each of which can adopt two distinct chair conformations through a process of ring inversion. Understanding the relative stabilities and populations of these conformers is critical for predicting the molecule's physical properties and its interactions in a biological context, a key consideration in drug design and development.

This technical guide provides a comprehensive analysis of the conformational preferences of this compound isomers. It delves into the energetic factors governing conformer stability, presents quantitative data derived from experimental and computational methods, and offers detailed protocols for the key analytical techniques employed in such studies.

Conformational Equilibria of this compound Isomers

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms at room temperature leads to a conformational equilibrium. The position of this equilibrium is dictated by the steric strain associated with the substituents.

A critical factor in determining conformer stability is the presence of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. Larger substituents will preferentially occupy the more spacious equatorial position to avoid these unfavorable interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.

cis-3-Methylcyclohexanol

In the cis isomer, the methyl and hydroxyl groups are on the same face of the cyclohexane ring. This leads to a conformational equilibrium between a diequatorial and a diaxial conformer.

Caption: Conformational equilibrium of cis-3-methylcyclohexanol.

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain associated with two axial substituents. In the diaxial conformer, both the methyl and hydroxyl groups experience 1,3-diaxial interactions with axial hydrogens, and there is an additional steric interaction between the two axial groups.

trans-3-Methylcyclohexanol

In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. The ring flip interconverts two axial-equatorial (or equatorial-axial) conformers.

Caption: Conformational equilibrium of trans-3-methylcyclohexanol.

In this case, one substituent is always axial and the other is equatorial. The relative stability of the two conformers depends on which substituent occupies the equatorial position. Since the methyl group is sterically bulkier than the hydroxyl group (as indicated by their A-values), the conformer with the equatorial methyl group and axial hydroxyl group is the more stable of the two.

Quantitative Conformational Analysis

The relative stabilities of the conformers can be quantified by determining the Gibbs free energy difference (ΔG°) between them. This can be estimated using A-values or determined experimentally and computationally.

| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer | Estimated ΔG° (kcal/mol) | Experimental ΔG° (kcal/mol) |

| cis-3-Methylcyclohexanol | Diequatorial (e,e) | Diaxial (a,a) | Diequatorial | ~ -2.61 | Data not readily available |

| trans-3-Methylcyclohexanol | Equatorial-Axial (e,a) | Axial-Equatorial (a,e) | Axial-Equatorial (a,e) | ~ -0.87 | -1.31 ± 0.02[1] |

Note: The estimated ΔG° is calculated from the sum of the A-values for the axial substituents. A-value (CH₃) ≈ 1.74 kcal/mol, A-value (OH) ≈ 0.87 kcal/mol.[2] A negative ΔG° indicates that the equilibrium favors Conformer 1. For the trans isomer, the experimental value indicates a stronger preference for the axial-equatorial conformer than predicted by simple additivity of A-values.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria. At low temperatures, the rate of ring inversion slows down sufficiently to allow for the observation of signals from individual conformers.

Protocol for Low-Temperature ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound isomer in approximately 0.5 mL of a deuterated solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of carbon disulfide and deuterated dichloromethane (B109758) (CS₂/CD₂Cl₂).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any particulate matter.

-

-

Instrumental Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature unit.

-

Calibrate the temperature of the probe using a standard, such as methanol.

-

Cool the sample to a temperature where the signals for the individual conformers are sharp and well-resolved (typically between -60 °C and -90 °C).[1]

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) to ensure good signal-to-noise and accurate integration.

-

-

Data Analysis:

-

Identify the signals corresponding to each conformer. The chemical shifts of axial and equatorial protons are typically different.

-

Measure the integrals of well-resolved signals for each conformer to determine their relative populations.

-

Calculate the equilibrium constant (K) from the ratio of the conformer populations.

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

Analyze the coupling constants (J-values) of the methine proton attached to the hydroxyl group. The magnitude of the vicinal coupling constants can provide information about the dihedral angles and thus the axial or equatorial orientation of the proton.

-

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to study conformational isomers, as the vibrational frequencies of certain bonds can differ between axial and equatorial positions.

Protocol for IR Spectroscopic Analysis:

-

Sample Preparation:

-

For solution-phase analysis, dissolve the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., carbon tetrachloride, carbon disulfide).

-

Prepare a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) for analysis of the pure substance.

-

-

Data Acquisition:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the solvent or empty salt plates.

-

Acquire the sample spectrum and ratio it against the background.

-

-

Data Analysis:

-

Examine the C-O stretching vibration (typically in the 1000-1200 cm⁻¹ region) and the O-H stretching vibration (around 3200-3600 cm⁻¹). The exact position and shape of these bands can be sensitive to the conformation.

-

Compare the spectra obtained under different conditions (e.g., different temperatures or solvents) to observe any changes in the relative intensities of bands corresponding to different conformers.

-

Computational Chemistry

In silico methods are invaluable for modeling the structures and calculating the relative energies of conformers.

Protocol for Computational Conformational Analysis:

-

Structure Building:

-

Build the initial 3D structures of the different chair conformers of cis- and trans-3-methylcyclohexanol using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer using a suitable level of theory and basis set. A common choice for such systems is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium populations.

-

Logical Workflow for Conformational Analysis

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of cis- and trans-3-methylcyclohexanol isomers reveals a clear preference for specific chair conformations that minimize steric strain. For the cis isomer, the diequatorial conformer is overwhelmingly favored. In the case of the trans isomer, the equilibrium lies towards the conformer with the larger methyl group in the equatorial position. This guide has provided the theoretical background, quantitative data, and detailed experimental and computational protocols necessary for a thorough investigation of these conformational preferences. A comprehensive understanding of these principles is indispensable for professionals in fields where molecular shape and stereochemistry are paramount.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylcyclohexanol

Introduction

3-Methylcyclohexanol (C₇H₁₄O) is a cyclic alcohol that exists as two stereoisomers, cis and trans.[1][2] It is a colorless, viscous liquid with applications in organic synthesis, serving as an intermediate in the production of various organic compounds and as a precursor in the synthesis of pharmaceuticals.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of its chemical transformations and experimental workflows.

Physical Properties

This compound's physical characteristics are influenced by its isomeric form. The compound is generally described as a colorless, viscous liquid.[3] It is practically insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[1] A summary of its key physical properties is presented in the tables below.

General Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [2][3] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| CAS Number | 591-23-1 | [3] |

| Density | 0.92 g/cm³ at 20 °C | [1][3] |

| Flash Point | 62 °C (closed cup) | [3] |

| Autoignition Temperature | 295 °C | [1][3] |

| Refractive Index (n20/D) | 1.458 | [4] |

Isomer-Specific Properties

The boiling and melting points of this compound vary between its cis and trans isomers.

| Property | cis-Isomer | trans-Isomer | Mixed Isomers | Source |

| Boiling Point | 171 - 173 °C | 167 - 169 °C | 162 - 164 °C at 760 mmHg | [1][3][4][5] |

| Melting Point | -41 °C / -5.5 °C | -0.5 °C | - | [1][3][5] |

Note: Discrepancies in reported melting points for the cis-isomer may be due to different experimental conditions or purities.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The proton attached to the carbon bearing the hydroxyl group typically appears as a multiplet. The methyl group protons appear as a doublet.[8][9]

-

¹³C NMR : The carbon NMR spectrum shows distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the hydroxyl group being the most downfield-shifted among the sp³ carbons.[10][11]

-

Chemical Properties and Reactions

This compound undergoes typical reactions of a secondary alcohol, including dehydration, oxidation, and esterification.

Dehydration

Acid-catalyzed dehydration of this compound yields a mixture of alkenes, primarily 1-methylcyclohexene and 3-methylcyclohexene.[1][12] The reaction proceeds via a carbocation intermediate, and the product distribution is governed by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene.[13]

Dehydration pathway of this compound.

Oxidation

Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 3-methylcyclohexanone. Common oxidizing agents for this transformation include chromic acid, pyridinium (B92312) chlorochromate (PCC), or greener alternatives like sodium hypochlorite (B82951) in the presence of a catalyst.

Esterification

In the presence of an acid catalyst, this compound reacts with carboxylic acids in a reversible process known as Fischer esterification to form an ester and water.[1][14] To achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[15][16]

Experimental Protocols

Dehydration of this compound

This protocol is adapted from established procedures for the acid-catalyzed dehydration of methylcyclohexanols.[12]

Materials:

-

This compound (mixture of cis/trans isomers)

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[12]

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)[12]

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Distillation apparatus, separatory funnel, round-bottom flask, heating mantle

Procedure:

-

Reaction Setup : In a round-bottom flask, combine 0.25 mol of this compound with 10 mL of 85% phosphoric acid.[12] Add a magnetic stir bar or boiling chips.

-

Distillation : Assemble a simple distillation apparatus. Heat the flask to boil the phosphoric acid, then slowly add the alcohol from a dropping funnel at a rate that matches the distillation of the product.[12] The alkene products, being more volatile than the starting alcohol, will distill over. Collect the distillate in a receiver cooled in an ice bath.

-

Work-up : Transfer the biphasic distillate to a separatory funnel. Wash the organic layer successively with water, 10% sodium bicarbonate solution (or 3M NaOH), and finally with a saturated sodium chloride solution to remove any acidic impurities and dissolved water.[14]

-

Drying and Isolation : Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[12]

-

Purification and Analysis : Decant or filter the dried liquid to remove the drying agent. The resulting liquid is the alkene product mixture. Determine the yield and analyze the product distribution using gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy.[12]

Experimental workflow for dehydration.

Safety and Handling

This compound is a combustible liquid and may form explosive vapor/air mixtures above its flash point of 62°C.[5] It is harmful if inhaled or swallowed and causes skin irritation.[17][18] High vapor concentrations can irritate the eyes and upper respiratory tract.[5] Therefore, it is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] In case of fire, use alcohol-resistant foam, dry powder, or carbon dioxide.[5]

Conclusion

This compound is a versatile cyclic alcohol with well-defined physical and chemical properties. Its reactivity, particularly in dehydration, oxidation, and esterification reactions, makes it a valuable intermediate in organic synthesis. A thorough understanding of its properties, reaction protocols, and safety considerations is crucial for its effective and safe utilization in research and development.

References

- 1. Buy cis-3-Methylcyclohexanol (EVT-402582) | 5454-79-5 [evitachem.com]

- 2. Cyclohexanol, 3-methyl- [webbook.nist.gov]

- 3. This compound | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 591-23-1 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound(591-23-1) IR Spectrum [chemicalbook.com]

- 7. Cyclohexanol, 3-methyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CIS-3-METHYLCYCLOHEXANOL(5454-79-5) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. books.rsc.org [books.rsc.org]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. community.wvu.edu [community.wvu.edu]

- 17. tcichemicals.com [tcichemicals.com]

- 18. synerzine.com [synerzine.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Methylcyclohexanol from Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylcyclohexanol from cresol (B1669610), with a focus on catalytic hydrogenation methods. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the reaction pathways, experimental protocols, and quantitative data associated with this important chemical transformation.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and fragrances.[1] It is primarily produced through the catalytic hydrogenation of m-cresol (B1676322).[2] The process involves the reduction of the aromatic ring of cresol to a cyclohexane (B81311) ring. This guide will explore the different catalytic systems and reaction conditions that have been successfully employed for this synthesis, providing a detailed look at the experimental methodologies and the resulting product yields and selectivities.

The hydrogenation of cresol to methylcyclohexanol can proceed through two primary reaction pathways[3][4][5]:

-

Direct Route: The aromatic ring of cresol is directly hydrogenated to form this compound.

-

Indirect Route: Cresol is first hydrogenated to the intermediate 3-methylcyclohexanone (B152366), which is then further reduced to this compound.

The predominant pathway is highly dependent on the choice of catalyst and the specific reaction conditions employed.[3]

Catalytic Systems and Methodologies

A variety of metal catalysts are effective for the hydrogenation of cresol, with ruthenium, rhodium, palladium, platinum, and nickel being the most commonly used.[3][6][7] The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and the conditions required.

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly when supported on carbon (Ru/C), are highly effective for the hydrogenation of cresols to their corresponding cyclohexanols under relatively mild conditions.[3]

Experimental Protocol: Hydrogenation of m-Cresol using Ru/C Catalyst

-

Catalyst Preparation: A supported ruthenium catalyst (e.g., 5% Ru/C) is typically used.

-

Reaction Setup: A high-pressure autoclave or a batch reactor is charged with m-cresol and the Ru/C catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the cresol.

-

Solvent: The reaction can be carried out without a solvent or in the presence of an inert solvent such as n-dodecane.[4]

-

Reaction Conditions:

-

Procedure:

-

The reactor is sealed and purged with nitrogen to remove air.

-

Hydrogen is introduced into the reactor to the desired pressure.

-

The reaction mixture is heated to the target temperature and stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) or in-situ ATR IR spectroscopy to determine the conversion of m-cresol and the selectivity towards this compound.[4]

-

-

Work-up and Purification:

-

After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The catalyst is separated from the reaction mixture by filtration.

-

The resulting liquid product is then purified by distillation to isolate the cis- and trans-isomers of this compound.

-

Rhodium-Based Catalysts

Rhodium catalysts, such as rhodium on carbon (Rh/C) or rhodium hydroxide, are also highly active for cresol hydrogenation.[9][10] They can facilitate both the direct and indirect reaction pathways.[3]

Experimental Protocol: Hydrogenation of m-Cresol using Rhodium Catalyst

-

Catalyst: A rhodium hydroxide-black catalyst or a supported rhodium catalyst (e.g., 5% Rh/C) can be utilized.[9][10]

-

Reaction Setup: A high-pressure reactor is charged with m-cresol and the rhodium catalyst.

-

Solvent: The hydrogenation is often performed without a solvent.[9]

-

Reaction Conditions:

-

Procedure:

-

The reactor is loaded with the reactant and catalyst.

-

The system is purged and then pressurized with hydrogen.

-

The reaction is heated and stirred for a predetermined time or until hydrogen uptake ceases.

-

Product analysis is typically performed using gas chromatography.[9]

-

-

Work-up and Purification: The work-up procedure is similar to that described for the ruthenium-catalyzed reaction, involving catalyst filtration followed by product distillation.

Nickel-Based Catalysts

Nickel catalysts, including Raney nickel and supported nickel catalysts (e.g., Ni/SiO2), offer a more cost-effective alternative to precious metal catalysts.[6][7][11][12]

Experimental Protocol: Hydrogenation of m-Cresol using a Nickel Catalyst

-

Catalyst: Raney nickel or a supported nickel catalyst (e.g., 3% Ni on carbon).[7]

-

Reaction Setup: A high-pressure autoclave is charged with m-cresol, the nickel catalyst, and a suitable solvent.

-

Solvent: Methanol is a commonly used solvent for this reaction.[7]

-

Reaction Conditions:

-

Procedure:

-

The catalyst, reactant, and solvent are loaded into the reactor.

-

The reactor is sealed, purged, and pressurized with hydrogen.

-

The mixture is heated and stirred. The reaction is monitored for the consumption of the starting material.

-

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by distillation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the catalytic hydrogenation of cresol.

Table 1: Catalyst Performance in the Hydrogenation of Cresol

| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Methylcyclohexanol (%) | Reference |

| Ru/C | o-Cresol | 50 | 0.8 - 1 | >99 | High | [3] |

| Rh/C | o-Cresol | 50 | 0.8 - 1 | >99 | High | [3] |

| Pd/C | o-Cresol | 50 | 0.8 - 1 | >99 | Low (major product is methylcyclohexanone) | [3] |

| Pt/C | o-Cresol | 50 | 0.8 - 1 | >99 | Moderate | [3] |

| Rhodium Hydroxide | m-Cresol | 80 | 8 - 10 | High | Not specified | [9] |

| Ni/SiO2 | m-Cresol | 250 | Atmospheric | Variable | Variable | [6] |

| Pt/SiO2 | m-Cresol | 140 - 250 | 0.1 | Variable | High | [13] |

| Ni/C | Quinoline | 100 | 10 | ~100 | Not applicable | [7] |

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions, catalyst preparation methods, and the specific isomer of cresol used.

Visualizing the Workflow and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathways for the hydrogenation of m-cresol.

Conclusion

The synthesis of this compound from m-cresol via catalytic hydrogenation is a well-established and versatile process. The choice of catalyst is a critical parameter that dictates the reaction conditions and the predominant reaction pathway. Ruthenium and rhodium catalysts are highly efficient for the direct conversion to this compound under relatively mild conditions, while palladium catalysts tend to favor the formation of the 3-methylcyclohexanone intermediate. Nickel-based catalysts provide a more economical option, though they may require more forcing reaction conditions. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound, serving as a practical resource for professionals in the chemical and pharmaceutical industries.

References

- 1. This compound [stenutz.eu]

- 2. m-Cresol - Wikipedia [en.wikipedia.org]

- 3. nacatsoc.org [nacatsoc.org]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CN104628525A - Preparation method of o-methylcyclohexanol - Google Patents [patents.google.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2013054303A1 - Nickel hydrogenation catalyst - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methylcyclohexanol

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic data for 3-Methylcyclohexanol (C₇H₁₄O), a cyclic alcohol existing as cis and trans stereoisomers. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound, including its stereochemistry. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is complex due to the presence of multiple, often overlapping, signals from the cyclohexane (B81311) ring protons and the methyl group. The chemical shifts are influenced by the electronegative hydroxyl group and the stereochemistry of the molecule (cis vs. trans).

Table 1: Summary of ¹H NMR Data for this compound

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| -OH (Hydroxyl) | 2.0 - 2.5 | Singlet (broad) | Position is variable and depends on concentration and solvent. Disappears upon D₂O shake.[1] |

| -CH-OH (Carbinol) | 3.4 - 4.5 | Multiplet | The proton on the carbon bearing the -OH group is deshielded.[1] |

| Cyclohexane Ring Protons | 0.8 - 2.0 | Multiplets (overlapping) | A complex region of signals from the CH₂ and CH protons on the ring. |

| -CH₃ (Methyl) | 0.8 - 1.0 | Doublet | Coupled to the adjacent CH proton on the ring. |

Note: Data is compiled from typical values for cyclic alcohols and available spectra for this compound, often presented as a mixture of isomers.[2][3] The solvent is typically CDCl₃.[2][3]

¹³C NMR Spectroscopic Data

The ¹H-decoupled ¹³C NMR spectrum provides a clearer picture with distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment, with the carbon attached to the hydroxyl group being significantly downfield.

Table 2: Summary of ¹³C NMR Data for this compound

| Carbon Assignment | Typical Chemical Shift (ppm) | Notes |

| C-OH (Carbinol Carbon) | 50 - 65 | The carbon atom bonded to the hydroxyl group is significantly deshielded.[1] |

| Cyclohexane Ring Carbons | 20 - 45 | Chemical shifts for the other ring carbons. The exact values differ between cis and trans isomers.[4][5] |

| -CH₃ (Methyl Carbon) | ~22 | The methyl group carbon. |

Note: Data is compiled from various sources, including SpectraBase and ChemicalBook, for isomers of this compound.[4][5][6][7]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[8]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[8][9] CDCl₃ is common for nonpolar organic compounds.[8]

-

Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.[8]

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[8]

-

Cleaning and Insertion: Wipe the exterior of the NMR tube clean. Place it in a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.

-

Data Acquisition:

-

Tune and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and improve spectral resolution.

-

Acquire the ¹H spectrum. For identifying the -OH peak, a "D₂O shake" can be performed: a few drops of D₂O are added, the tube is shaken, and the spectrum is reacquired, which will cause the -OH peak to disappear.[1]

-

Acquire the ¹H-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ carbons.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

IR Spectroscopic Data

The IR spectrum is dominated by a strong, broad O-H stretching band, which is a hallmark of alcohols.

Table 3: Principal IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity / Shape |

| O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H | Stretch (sp³) | 2850 - 3000 | Strong |

| C-O | Stretch | 1050 - 1260 | Strong |

Note: Data is based on typical values for alcohols and published spectra for this compound.[11][12][13][14] The broadness of the O-H band is due to intermolecular hydrogen bonding.[15][16]

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a simple and common method for acquiring IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000 to 400 cm⁻¹).

-

Cleaning: After analysis, clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Mass Spectrometric Data

The molecular formula of this compound is C₇H₁₄O, corresponding to a molecular weight of approximately 114.19 g/mol .[17] The mass spectrum shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments (m/z) for this compound (EI)

| m/z Value | Proposed Fragment | Relative Intensity | Notes |

| 114 | [C₇H₁₄O]⁺ | Low | The molecular ion (M⁺). Often weak in alcohols. |

| 96 | [M - H₂O]⁺ | Moderate | Result of dehydration, a common fragmentation pathway for alcohols.[14] |

| 81 | [C₆H₉]⁺ | High | Further fragmentation after dehydration. |

| 71 | [C₅H₁₁]⁺ or [C₄H₇O]⁺ | High | Can result from alpha-cleavage or ring opening. |

| 57 | [C₄H₉]⁺ | High (Base Peak) | A stable tertiary carbocation fragment. |

Note: Fragmentation data is compiled from the NIST and PubChem databases.[17][18][19][20] The base peak is the most intense peak in the spectrum.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the isomers of this compound and obtaining their individual mass spectra.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane (B109758) or hexane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column (e.g., DB-5), which separates the components based on their boiling points and interactions with the column's stationary phase.[21]

-

Ionization: As components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum for each component separated by the GC.

Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the logical flow of spectroscopic analysis for this compound.

Caption: Logical workflow for the structural analysis of this compound.

Caption: Key fragmentation relationships for this compound in Mass Spectrometry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CIS-3-METHYLCYCLOHEXANOL(5454-79-5) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. azom.com [azom.com]

- 11. This compound(591-23-1) IR Spectrum [chemicalbook.com]

- 12. Cyclohexanol, 3-methyl- [webbook.nist.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. personal.utdallas.edu [personal.utdallas.edu]

- 17. This compound | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Cyclohexanol, 3-methyl- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. cis-3-Methylcyclohexanol [webbook.nist.gov]

- 21. spectrabase.com [spectrabase.com]

Thermodynamic Stability of 3-Methylcyclohexanol Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 3-methylcyclohexanol. This compound, a substituted cyclohexane (B81311), serves as a fundamental model for understanding conformational preferences in more complex cyclic molecules, which is a critical aspect of drug design and development. The spatial arrangement of substituents on a cyclic scaffold profoundly influences a molecule's interaction with biological targets.

Introduction to Conformational Analysis of this compound

This compound exists as two diastereomers: cis and trans. Each of these diastereomers can adopt two distinct chair conformations through a process known as ring inversion. The relative stability of these conformers is dictated by the steric strain arising from the spatial arrangement of the methyl and hydroxyl groups. The predominant source of this strain is the 1,3-diaxial interaction, a type of steric hindrance between an axial substituent and the axial hydrogens on the same side of the ring.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. These A-values are additive and can be used to estimate the relative energies of disubstituted cyclohexane conformers.

Quantitative Data on Conformational Energies

The thermodynamic stability of the various conformers of this compound can be estimated using the A-values for the methyl (-CH₃) and hydroxyl (-OH) groups. It is important to note that the A-value for the hydroxyl group can be solvent-dependent due to its hydrogen-bonding capabilities.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (-CH₃) | ~1.7-1.8[1] | ~7.1-7.5[1] |

| Hydroxyl (-OH) | ~0.6-1.0 | ~2.5-4.2 |

Table 1: Conformational A-Values of Substituents

cis-3-Methylcyclohexanol

In the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. This results in one conformer with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

| Conformer | Axial Substituents | Estimated Strain Energy (kcal/mol) | Relative Stability |

| cis-diequatorial | None | 0 | Most Stable |

| cis-diaxial | -CH₃, -OH | ~2.3 - 2.8 | Least Stable |

Table 2: Estimated Relative Stabilities of cis-3-Methylcyclohexanol Conformers

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain from 1,3-diaxial interactions present in the diaxial conformer. The total strain in the diaxial conformer is the sum of the A-values of the methyl and hydroxyl groups.

trans-3-Methylcyclohexanol

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. In any chair conformation, one substituent will be equatorial and the other axial.

| Conformer | Axial Substituent | Estimated Strain Energy (kcal/mol) | Relative Stability |

| trans-(1-equatorial, 3-axial -OH) | -OH | ~0.6 - 1.0 | Less Stable |

| trans-(1-axial, 3-equatorial -CH₃) | -CH₃ | ~1.7 - 1.8 | More Stable |

Table 3: Estimated Relative Stabilities of trans-3-Methylcyclohexanol Conformers

The more stable conformer of the trans isomer is the one where the bulkier methyl group occupies the equatorial position, and the smaller hydroxyl group is in the axial position. The energy difference between these two conformers is the difference between their respective A-values.

Experimental and Computational Methodologies

The determination of conformer populations and their relative energies relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool to study conformational equilibria. At room temperature, the ring inversion of cyclohexane is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this inversion can be slowed down or "frozen out," allowing for the observation of distinct signals for each conformer.

Objective: To determine the equilibrium constant and the Gibbs free energy difference between the conformers of cis- or trans-3-methylcyclohexanol.

Materials:

-

This compound isomer of interest

-

Deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), or deuterated dichloromethane (B109758) (CD₂Cl₂))

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in the chosen deuterated solvent.

-

Room Temperature Spectrum: Acquire a ¹H NMR spectrum at room temperature to observe the time-averaged signals.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

-

Coalescence and "Frozen-Out" Spectra: Observe the broadening and eventual splitting of key signals (e.g., the proton on the carbon bearing the hydroxyl group) as the temperature is lowered. The temperature at which the signals for the two conformers become sharp and distinct is the "frozen-out" temperature.

-

Integration and Analysis: In the "frozen-out" spectrum, integrate the signals corresponding to each conformer. The ratio of the integrals gives the equilibrium constant (K_eq) at that temperature.

-

Calculation of ΔG: Use the following equation to calculate the Gibbs free energy difference: ΔG = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Molecular Mechanics and DFT Calculations

Computational chemistry provides a theoretical means to estimate the relative energies of conformers. Molecular mechanics offers a fast and efficient method, while Density Functional Theory (DFT) provides a higher level of accuracy.

Objective: To calculate the relative steric energies of the conformers of cis- and trans-3-methylcyclohexanol.

Software: A molecular modeling package such as Gaussian, Spartan, or free alternatives like Avogadro.

Procedure:

-

Structure Building: Build the initial 3D structures of the different chair conformers for both cis- and trans-3-methylcyclohexanol.

-

Geometry Optimization (Molecular Mechanics):

-

Select a suitable force field, such as MMFF94 (Merck Molecular Force Field).

-

Perform a geometry optimization to find the lowest energy conformation for each starting structure.

-

Record the calculated steric energy for each optimized conformer.

-

-

Geometry Optimization (DFT) - for higher accuracy:

-

Use the optimized structures from the molecular mechanics step as a starting point.

-

Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger).

-

Perform a geometry optimization calculation.

-

Record the calculated electronic energy for each optimized conformer.

-

-

Energy Comparison: Calculate the difference in energy between the conformers of each isomer to determine their relative stabilities.

Visualizing Conformational Equilibria

The relationship between the different conformers can be visualized as a dynamic equilibrium.

Caption: Conformational equilibria of cis- and trans-3-methylcyclohexanol.

Conclusion

The thermodynamic stability of this compound conformers is primarily governed by the minimization of 1,3-diaxial interactions. For cis-3-methylcyclohexanol, the diequatorial conformer is strongly favored. For the trans isomer, the conformer with the larger methyl group in the equatorial position is more stable. The principles of conformational analysis, supported by experimental data from NMR and computational modeling, are essential for predicting the three-dimensional structure and, consequently, the biological activity of cyclic molecules in drug discovery and development. The potential for intramolecular hydrogen bonding, especially in non-polar solvents, can influence the conformational equilibrium and should be considered for a complete analysis.

References

3-Methylcyclohexanol: A Technical Guide to its Application as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylcyclohexanol is a versatile cyclic secondary alcohol that serves as a crucial chiral building block in modern organic synthesis. Possessing two stereogenic centers, it exists as four distinct stereoisomers, each offering a unique three-dimensional framework for the construction of complex, enantiomerically pure molecules. Its utility spans from being a foundational precursor for chiral pharmaceuticals to acting as a directing group in asymmetric transformations. This technical guide provides an in-depth analysis of its physicochemical properties, stereoselective synthesis protocols, and key applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthon.

Physicochemical Properties

The physical and chemical properties of this compound can vary significantly between its cis and trans diastereomers. A summary of these properties is presented below for easy comparison.

| Property | Value (Mixture of Isomers) | Value (cis-isomer) | Value (trans-isomer) | Reference(s) |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol | [1][2] |

| CAS Number | 591-23-1 | 5454-79-5 | 7443-55-2 | [1][2] |

| Appearance | Colorless viscous liquid | - | - | [1] |

| Boiling Point | 162-164 °C | 171-173 °C | 168-169 °C | [1] |

| Melting Point | -41 °C | -5.5 °C | - | [1] |

| Density | 0.92 g/cm³ at 20 °C | 0.92 g/cm³ at 20 °C | - | [1] |

| Flash Point | 62-70 °C (closed cup) | 70 °C | - | [1] |

| Autoignition Temp. | 295 °C | 295 °C | - | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | Practically insoluble in water; soluble in ethanol, ether. | - | [1] |

Stereoisomers of this compound

This compound has two chiral centers, leading to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers of each other and represent the trans configuration. The (1R,3S) and (1S,3R) isomers are also enantiomers and represent the cis configuration.

Stereoselective Synthesis of this compound

The generation of enantiomerically pure this compound is paramount to its use as a chiral building block. The primary route involves the stereoselective reduction of the prochiral ketone, 3-methylcyclohexanone (B152366).

Biocatalytic Reduction of 3-Methylcyclohexanone

Biocatalysis, particularly using whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases (ADHs), offers a green and highly selective method for producing chiral alcohols.[3][4] These systems can deliver high enantiomeric excess (e.e.) under mild reaction conditions.[5][6] The enzymes involved transfer a hydride from a cofactor (NADH or NADPH) to the carbonyl group, with the stereochemical outcome dictated by the enzyme's active site topology.

Chemical Methods

Alternatively, chemical methods can be employed, such as the reduction with metal hydrides (e.g., LiAlH₄, NaBH₄) in the presence of chiral ligands or catalysts. Another strategy is the resolution of racemic 3-methylcyclohexanone, for instance, through crystallization with a chiral diol host, which can achieve high enantioselectivity.[7][8] The separated ketone enantiomer can then be reduced using standard, non-chiral reagents to yield the desired enantiopure alcohol.

| Method | Catalyst / Reagent | Key Features | Typical e.e. | Reference(s) |

| Biocatalytic Reduction | Baker's Yeast (whole cells) | Green, mild conditions, cost-effective. | Can exceed 95% | [5][6] |

| Biocatalytic Reduction | Isolated Alcohol Dehydrogenases (ADHs) | High selectivity, predictable stereochemistry. | >99% achievable | [3][6] |

| Resolution of Ketone | Chiral Diol Host & Crystallization | Effective for separating ketone enantiomers prior to reduction. | >99% for resolved ketone | [7][8] |

Applications in Organic Synthesis

This compound as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral moiety that is attached to an achiral substrate to direct a subsequent stereoselective reaction.[9][10] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. While compounds like trans-2-phenyl-1-cyclohexanol (B1200244) are well-established auxiliaries, the principle extends to other chiral cyclohexanols.[10] An enantiopure this compound can be esterified to a prochiral substrate, and the bulky, stereodefined cyclohexyl ring sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby inducing diastereoselectivity.

This compound as a Chiral Precursor

More directly, enantiopure this compound serves as a chiral precursor where its carbon skeleton and stereocenters are incorporated into the final target molecule.[11][12] This approach is fundamental in the synthesis of pharmaceuticals and natural products where a substituted cyclohexane (B81311) ring is a core structural motif.[13] For example, derivatives of this compound can be key intermediates in the multi-step synthesis of complex molecules, including certain bioactive terpenes or alkaloids. The defined stereochemistry of the starting alcohol is transferred through the synthetic sequence to control the absolute configuration of the final product.

| Application | Reaction Type | Product Class | Significance |

| Chiral Auxiliary | Asymmetric Alkylation / Aldol | Chiral Carboxylic Acids, Alcohols | Establishes new stereocenters with high diastereoselectivity. |